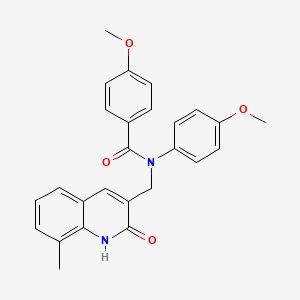![molecular formula C24H26N4O3 B7716987 N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a pyrazolo[3,4-b]quinoline core, which is a bicyclic system with a pyrazole ring fused to a quinoline . The compound also has an isobutyl group attached to the nitrogen of the pyrazole ring, a methyl group on the 6-position of the pyrazoloquinoline core, and a 3,4-dimethoxybenzamide group attached to the 3-position of the pyrazoloquinoline core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyrazoloquinoline core is a bicyclic system, which would contribute to the rigidity of the molecule. The isobutyl, methyl, and dimethoxybenzamide groups would add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water. The amide group could form hydrogen bonds, which might influence its solubility in certain solvents .作用机制
GSK-3β is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of GSK-3β has been implicated in various diseases, including cancer and neurodegenerative diseases. N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide binds to the ATP-binding site of GSK-3β and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
Inhibition of GSK-3β by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In Alzheimer's disease models, this compound has been shown to reduce amyloid beta accumulation and improve cognitive function. In Parkinson's disease models, this compound has been shown to protect dopaminergic neurons from degeneration.
实验室实验的优点和局限性
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has several advantages for lab experiments, including its high potency and specificity for GSK-3β. However, the compound has limited solubility in aqueous solutions, which can make it challenging to work with in some experiments. Additionally, this compound has not yet been tested extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several potential future directions for the study of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. One area of research is the development of new analogs of this compound with improved properties, such as increased solubility or selectivity for GSK-3β. Another area of research is the investigation of this compound in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
合成方法
The synthesis of N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide involves multiple steps, including the condensation of 3,4-dimethoxybenzaldehyde with isobutylamine to form an intermediate product. The intermediate is then reacted with 6-methyl-1H-pyrazolo[3,4-b]quinoline to form the final product. The synthesis of this compound has been optimized to improve yield and purity, and the compound can now be produced on a large scale.
科学研究应用
N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β (GSK-3β), which plays a role in the pathogenesis of these diseases.
安全和危害
属性
IUPAC Name |
3,4-dimethoxy-N-[6-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-14(2)13-28-23-18(11-17-10-15(3)6-8-19(17)25-23)22(27-28)26-24(29)16-7-9-20(30-4)21(12-16)31-5/h6-12,14H,13H2,1-5H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHQBRSIMAFEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3NC(=O)C4=CC(=C(C=C4)OC)OC)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

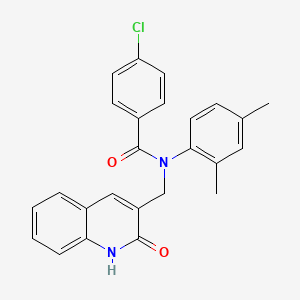
![8-bromo-5-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7716911.png)
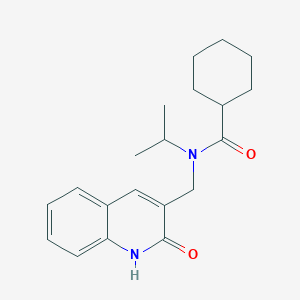

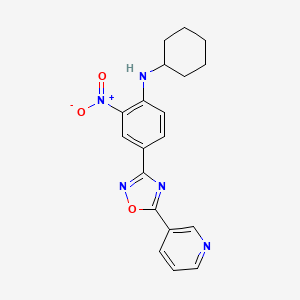
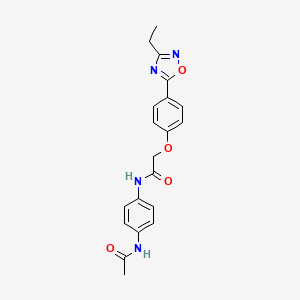
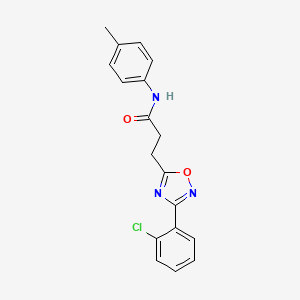
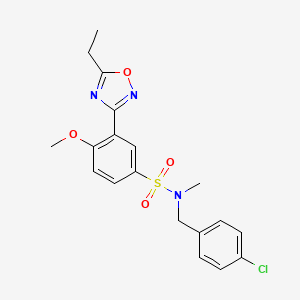
![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
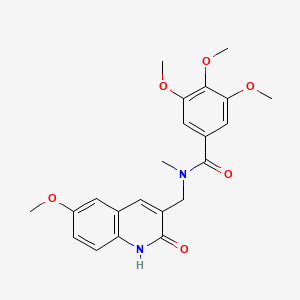
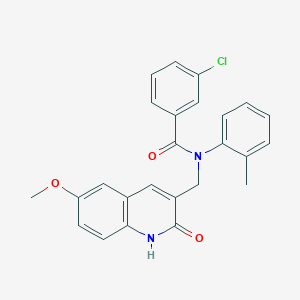

![N-cyclohexyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7716994.png)
